6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a quinoline moiety, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, chlorination is performed to introduce the chlorine atom at the 6-position.
Quinoline Attachment: The quinoline moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Cyclobutyl Group Introduction: The cyclobutyl group is attached via nucleophilic substitution or other suitable methods to complete the structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the quinoline moiety, potentially leading to partially or fully reduced products.
Substitution: The chlorine atom at the 6-position of the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: Due to its structural complexity, it may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
- 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-2-carboxamide
- 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-4-carboxamide
- 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-sulfonamide
Comparison: Compared to its analogs, 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of functional groups. This can influence its reactivity, binding affinity, and overall stability, making it a distinct compound with potentially unique applications.
Properties
IUPAC Name |
6-chloro-N-cyclobutyl-N-quinolin-8-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-10-9-14(12-22-17)19(24)23(15-6-2-7-15)16-8-1-4-13-5-3-11-21-18(13)16/h1,3-5,8-12,15H,2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTKSXHNBNONQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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